molecular formula C19H27N3O3 B605392 Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate CAS No. 1890250-13-1

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate

Katalognummer: B605392
CAS-Nummer: 1890250-13-1
Molekulargewicht: 345.44
InChI-Schlüssel: InChI=1S/C19H27N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h7-8,10-11,13,16H,5-6,9,12H2,1-4H3,(H,20,23)/t16-/m0/s1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is known for its potent agonistic activity at cannabinoid receptors, making it a subject of interest in both scientific research and forensic toxicology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring ensures consistent product quality and minimizes human error .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pentyl chain, leading to the formation of hydroxylated or ketone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Chemistry

Reference Standard
Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate serves as a reference standard in analytical chemistry, particularly in the detection and quantification of synthetic cannabinoids. Its unique structure allows researchers to calibrate instruments and validate methods used in forensic toxicology and drug testing.

Synthesis Pathways
The synthesis of this compound involves several key steps:

  • Formation of the Indazole Core : Achieved through cyclization reactions.
  • Alkylation : The pentyl chain is introduced using a pentyl halide.
  • Acylation : A carbonyl group is added via an acid chloride reaction.
  • Esterification : The final ester linkage with L-valine is formed using coupling reagents like dicyclohexylcarbodiimide.

Biology

Cannabinoid Receptor Interaction
Research indicates that this compound interacts with cannabinoid receptors (CB1 and CB2), which are crucial for various physiological processes. Studies have focused on its effects on cellular signaling pathways, including those involved in pain perception and inflammation .

Therapeutic Potential
Investigations into the therapeutic applications of this compound have highlighted its potential in pain management and anti-inflammatory treatments. Its ability to modulate cannabinoid receptor activity suggests it could be beneficial in developing new analgesics or anti-inflammatory drugs.

Medicine

Pharmacological Studies
Clinical studies have explored the pharmacological properties of this compound, assessing its efficacy and safety profile. These studies aim to elucidate its therapeutic mechanisms and potential side effects, contributing to the understanding of synthetic cannabinoids in medical use .

Case Studies
Several case studies have documented the effects of this compound in controlled environments, providing insights into its pharmacodynamics and pharmacokinetics. For instance, studies involving animal models have demonstrated its analgesic effects comparable to traditional pain relievers .

Industry

Development of Synthetic Cannabinoids
this compound plays a role in the ongoing development of new synthetic cannabinoids with enhanced pharmacological profiles. Researchers are investigating modifications to its structure to improve potency, selectivity, and therapeutic efficacy while minimizing adverse effects .

Wirkmechanismus

The compound exerts its effects primarily through agonistic activity at cannabinoid receptors (CB1 and CB2). Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological responses. The activation of CB1 receptors in the central nervous system is associated with psychoactive effects, while CB2 receptor activation is linked to anti-inflammatory and immunomodulatory effects .

Vergleich Mit ähnlichen Verbindungen

  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
  • 5F-EDMB-PICA
  • EDMB-PINACA

Comparison: Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is unique due to its specific ester linkage with L-valine, which may influence its pharmacokinetic properties and receptor binding affinity. Compared to other synthetic cannabinoids, it may exhibit different metabolic pathways and potency, making it a valuable compound for studying structure-activity relationships .

Biologische Aktivität

Methyl (1-pentyl-1H-indazole-3-carbonyl)-L-valinate is a synthetic cannabinoid that has garnered attention for its potent biological activity, particularly its agonistic effects on cannabinoid receptors CB1 and CB2. This compound is part of a broader class of synthetic cannabinoids designed to mimic the effects of naturally occurring cannabinoids found in cannabis. This article delves into the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and implications for research and forensic toxicology.

Chemical Structure and Properties

This compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C19H27N3O3
  • Molecular Weight : 345.44 g/mol

The compound exhibits significant lipophilicity, which influences its pharmacokinetics and receptor binding affinity.

The primary mechanism of action for this compound is its role as an agonist at cannabinoid receptors:

  • CB1 Receptors : Predominantly located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects, including euphoria and altered perception.
  • CB2 Receptors : Primarily found in the peripheral nervous system and immune cells, CB2 receptor activation is linked to anti-inflammatory effects and modulation of immune responses.

Research indicates that this compound binds to these receptors with high affinity, leading to significant biological effects that warrant further investigation for potential therapeutic applications.

Pharmacokinetics

Pharmacokinetic studies have shown that this compound undergoes rapid metabolism in vitro but is highly protein-bound in vivo. This results in longer detection windows for the compound and its metabolites in biological samples. The clearance rates from human liver microsomes suggest a complex interaction with metabolic enzymes, impacting both efficacy and safety profiles.

Table 1: Pharmacokinetic Parameters

ParameterValue
Clearance (CL) 12.7 mL/min/kg
Half-life (T1/2) 18.7 ± 0.4 min
Volume of Distribution (Vd) High due to lipophilicity

Case Studies and Clinical Implications

Several case studies have reported adverse effects associated with the use of synthetic cannabinoids like this compound. These include severe intoxication cases leading to hospitalizations:

  • A study documented acute poisoning incidents linked to synthetic cannabinoids, where patients exhibited symptoms such as agitation, hallucinations, and cardiovascular instability .
  • Forensic analyses have identified this compound in various biological samples from intoxicated individuals, underscoring its relevance in toxicology.

Research Findings

Recent studies have focused on the biological activity of this compound concerning its receptor interactions:

  • Receptor Binding Studies : It has been shown to activate both CB1 and CB2 receptors effectively, with a higher potency observed at the CB1 receptor compared to other synthetic cannabinoids .
  • Metabolism Studies : Investigations into metabolic pathways reveal that hydrolysis and hydroxylation are significant routes of metabolism, producing various metabolites that may also exhibit biological activity .

Eigenschaften

IUPAC Name

methyl (2S)-3-methyl-2-[(1-pentylindazole-3-carbonyl)amino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O3/c1-5-6-9-12-22-15-11-8-7-10-14(15)17(21-22)18(23)20-16(13(2)3)19(24)25-4/h7-8,10-11,13,16H,5-6,9,12H2,1-4H3,(H,20,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTTMFFHXDMTTOB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901345224
Record name N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1890250-13-1
Record name AMB
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890250131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(1-Pentyl-1H-indazol-3-yl)carbonyl]-L-valine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901345224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ETP8M4H3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What are the primary metabolic pathways of AMB in humans?

A1: Research using human hepatocytes and liver microsomes revealed that AMB is rapidly metabolized, primarily through ester hydrolysis. [] This initial step is followed by oxidation and/or glucuronidation reactions. [] In total, 19 metabolites of AMB were identified in this study. []

Q2: What analytical techniques were employed to study the metabolism of AMB?

A2: The study utilized a high-resolution mass spectrometry approach. Specifically, a TripleTOF 5600(+) high-resolution mass spectrometer was used to identify the metabolites generated from AMB incubation in human hepatocytes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.